molecular formula C13H18N2 B13886024 N'-phenylcyclohexanecarboximidamide

N'-phenylcyclohexanecarboximidamide

Cat. No.: B13886024
M. Wt: 202.30 g/mol
InChI Key: SPKHGZRKYFOKSN-UHFFFAOYSA-N
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Description

N’-phenylcyclohexanecarboximidamide is an organic compound with the molecular formula C13H18N2. It is a derivative of cyclohexanecarboximidamide, where the hydrogen atom on the nitrogen is replaced by a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-phenylcyclohexanecarboximidamide can be synthesized through the reaction of cyclohexanecarboxylic acid with phenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds smoothly to yield the desired product with high purity .

Industrial Production Methods

Industrial production of N’-phenylcyclohexanecarboximidamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N’-phenylcyclohexanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-phenylcyclohexanecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-phenylcyclohexanecarboximidamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboximidamide: Lacks the phenyl group, making it less reactive in certain chemical reactions.

    N-phenylbenzamide: Similar in structure but with different reactivity and applications.

    N-cyclohexylbenzamide: Another related compound with distinct properties.

Uniqueness

N’-phenylcyclohexanecarboximidamide is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N'-phenylcyclohexanecarboximidamide

InChI

InChI=1S/C13H18N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,14,15)

InChI Key

SPKHGZRKYFOKSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NC2=CC=CC=C2)N

Origin of Product

United States

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